

5-Chloroquinolin-2-amine molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Chloroquinolin-2-amine**

Cat. No.: **B1602155**

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloroquinolin-2-amine**: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Chloroquinolin-2-amine is a pivotal heterocyclic compound that serves as a foundational building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique molecular architecture, characterized by a quinoline scaffold substituted with a strategically placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of **5-Chloroquinolin-2-amine**, delving into its molecular structure, nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it explores the compound's significant role as a privileged scaffold in drug discovery, with a particular focus on the development of novel therapeutic agents for oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Nomenclature

A precise understanding of a molecule's structure and its formal nomenclature is fundamental to its study and application in scientific research.

IUPAC Name and Chemical Identifiers

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **5-chloroquinolin-2-amine**. It is uniquely identified in chemical databases and literature by the following identifiers:

- CAS Number: 68050-37-3[1]
- Molecular Formula: C₉H₇CIN₂[2]
- InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N[2]

Structural Elucidation

The molecular structure of **5-Chloroquinolin-2-amine** is comprised of a bicyclic aromatic quinoline core. The key features of its structure are:

- A quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.
- An amine group (-NH₂) attached at the C2 position of the quinoline ring. This group is a key functional handle, acting as a nucleophile or a site for derivatization.
- A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can participate in halogen bonding with biological targets.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: 2D Chemical Structure of **5-Chloroquinolin-2-amine**.

Physicochemical Properties

The physical and chemical properties of **5-Chloroquinolin-2-amine** dictate its behavior in chemical reactions and biological systems. These properties are crucial for designing synthetic routes, developing formulations, and understanding its pharmacokinetic profile.

Property	Value	Source
Molecular Weight	178.62 g/mol	[3]
Monoisotopic Mass	178.02977 Da	[2]
Melting Point	Data not available in cited literature. Isomers such as 5-chloroquinolin-8-amine melt at 70-87°C.	[4][5][6]
Boiling Point	Predicted: 354.4 ± 27.0 °C (for isomer 5-chloroquinolin-8-amine)	[5]
Solubility	Expected to have limited solubility in water but be soluble in polar organic solvents like DMF, ethanol, and methanol, based on the properties of similar structures.	[7][8][9]
XLogP3 (Predicted)	2.5	[2]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]

Synthesis and Mechanistic Insights

The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry. Several strategies can be employed, often involving cyclization reactions to construct the quinoline core.

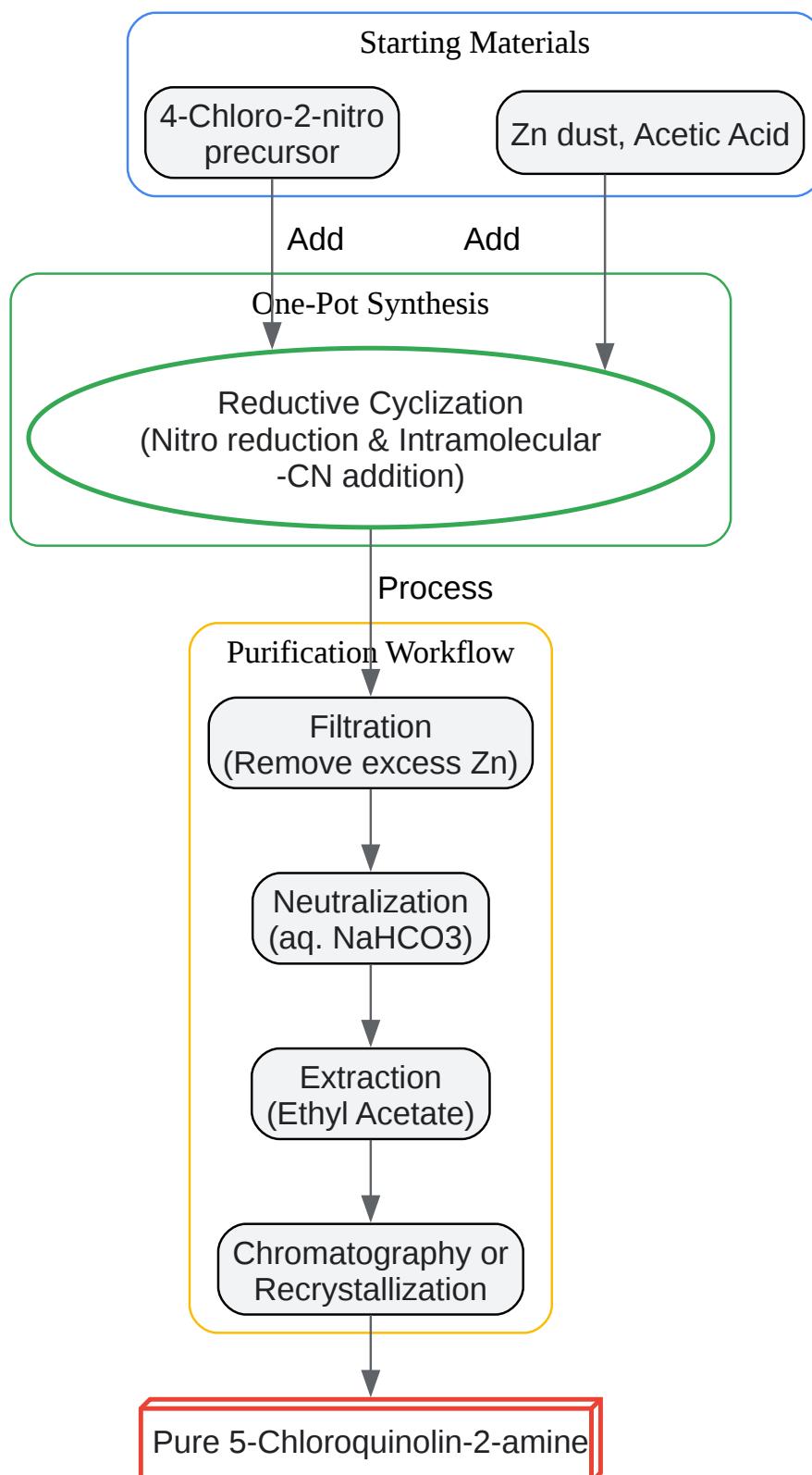
Overview of Synthetic Strategies

Common methods for preparing 2-aminoquinolines include the Friedländer annulation, nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The choice of method often depends on the availability of starting materials and the desired

substitution pattern. For **5-Chloroquinolin-2-amine**, a reductive cyclization approach offers an efficient pathway.

Detailed Protocol: Zn/AcOH-Mediated Reductive Cyclization

This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity and use of readily accessible reagents.[\[10\]](#)


Causality of Experimental Choices:

- Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing system.[\[10\]](#) Zinc metal acts as the electron donor, while acetic acid provides the protons necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then participates in the crucial cyclization step.
- One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates, saving time and resources while often improving overall yield by minimizing material loss between steps.

Experimental Protocol:

- Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-2-nitrobenzaldehyde and isopropyl cyanoacetate.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.
- Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution. The reaction is exothermic and should be controlled with an ice bath if necessary.
- Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

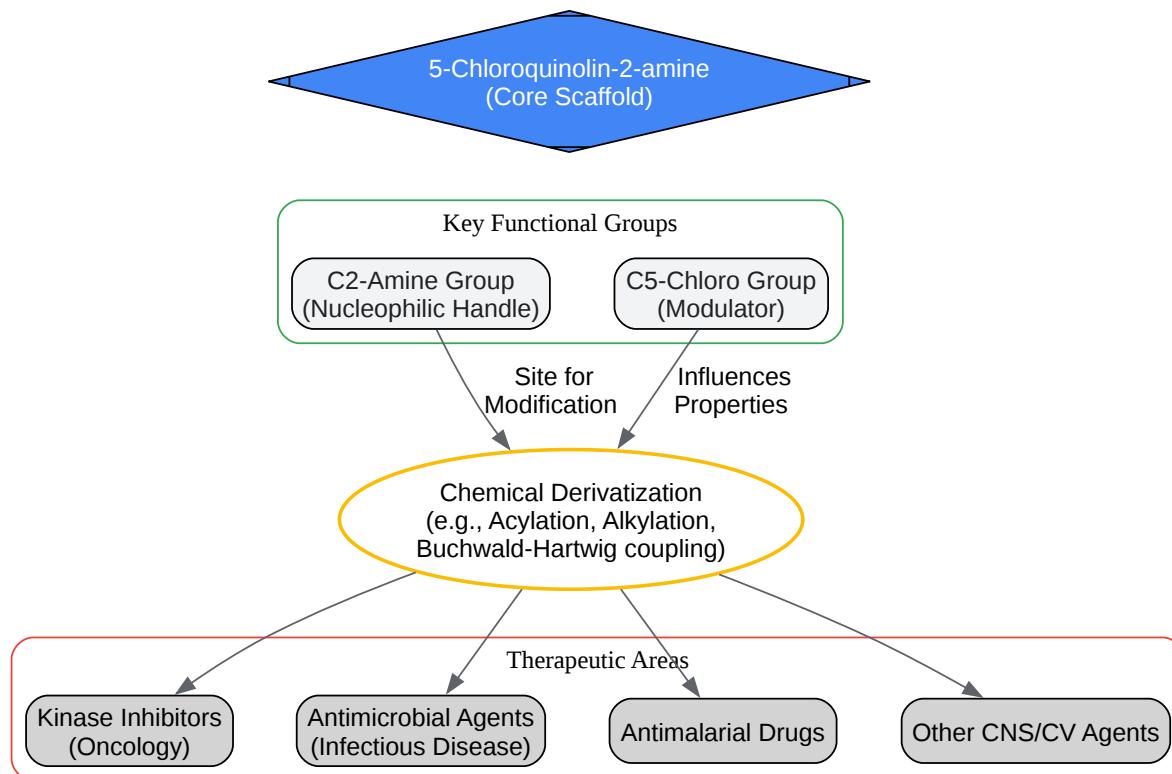
- **Work-up and Isolation:** Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- **Purification:** Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **5-Chloroquinolin-2-amine** derivative.

[Click to download full resolution via product page](#)

Caption: Workflow for Zn/AcOH-mediated synthesis of **5-Chloroquinolin-2-amine**.

Applications in Medicinal Chemistry and Drug Development

5-Chloroquinolin-2-amine is not typically an active pharmaceutical ingredient itself but rather a high-value scaffold for building more complex drug candidates.


Role as a Privileged Scaffold

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is capable of binding to multiple, diverse biological targets. The presence of the C2-amino group provides a convenient point for chemical modification, allowing for the exploration of a vast chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and improve metabolic stability by blocking a potential site of oxidation.[\[6\]](#)

Therapeutic Potential of Derivatives

Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic applications:

- **Anticancer Agents:** The quinoline core can mimic the purine ring of ATP, making it an excellent starting point for designing kinase inhibitors.[\[6\]](#) By adding various side chains to the C2-amino group, chemists can achieve potent and selective inhibition of key kinases in cancer signaling pathways, such as PI3K/Akt/mTOR.[\[6\]](#)
- **Antimicrobial and Antimalarial Agents:** Quinoline-based drugs have a long history in treating infectious diseases, most notably malaria (e.g., chloroquine). The **5-Chloroquinolin-2-amine** scaffold can be used to generate new derivatives with potent activity against various bacteria, fungi, and parasites.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Role of **5-Chloroquinolin-2-amine** as a scaffold in drug discovery.

Conclusion

5-Chloroquinolin-2-amine stands out as a compound of significant strategic importance for the drug development community. Its robust and tunable structure provides a reliable foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit for medicinal chemists. As the search for novel therapeutics continues, the utility of well-

designed building blocks like **5-Chloroquinolin-2-amine** will remain critical in accelerating the discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 68050-37-3|5-Chloroquinolin-2-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 5-chloroquinolin-2-amine (C9H7CIN2) [pubchemlite.lcsb.uni.lu]
- 3. 5-Chloroquinolin-8-amine | C9H7CIN2 | CID 224860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 5-CHLOROQUINOLIN-8-AMINE CAS#: 5432-09-7 [m.chemicalbook.com]
- 6. 5-CHLOROQUINOLIN-8-AMINE | 5432-09-7 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buy 5-Chloro, 8-Hydroxyquinoline at Best Price, Yellow Crystalline Powder [forecastchemicals.com]
- 10. 92385-37-0 CAS MSDS (4-AMINO-5-CHLOROQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [5-Chloroquinolin-2-amine molecular structure and IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1602155#5-chloroquinolin-2-amine-molecular-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com